6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7,7-diphenylbicyclo[3.2.0]hept-2-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-11,13,16-17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZJVCHYHROQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280867 | |
| Record name | 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-28-8 | |
| Record name | NSC18954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6,6 Diphenylbicyclo 3.2.0 Hept 3 En 7 One and Analogues
Precursor Synthesis Strategies
The construction of the 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one skeleton and its analogues relies on a variety of synthetic approaches. These can be broadly categorized into methods that build the bicyclic system directly through cycloaddition reactions and those that modify existing bicyclic precursors.
Cycloaddition Reactions in Bicyclo[3.2.0]heptenone Core Construction
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and bicyclic systems. For the bicyclo[3.2.0]heptenone core, [2+2] cycloadditions, both thermal and photochemical, are particularly prominent.
The reaction of a ketene (B1206846) with an olefin to form a cyclobutanone (B123998) is a classic example of a [2+2] cycloaddition. nih.gov In the context of synthesizing the target molecule, the reaction between diphenylketene (B1584428) and cyclopentadiene (B3395910) is of primary interest. Theoretical and experimental studies have shown that this reaction is not straightforward, yielding both the [2+2] cycloadduct (a bicyclo[3.2.0]heptenone) and the [4+2] cycloadduct (a bicyclo[2.2.1]heptenone). nih.gov
Research indicates that the reaction of diphenylketene with cyclopentadiene directly affords both the [2+2] and [4+2] cycloadducts, contrary to earlier suggestions of a sequential rearrangement. nih.gov While a single low-energy transition state is predicted by some calculations, trajectory studies show that this can lead to both product types, highlighting the complex nature of this cycloaddition. nih.gov The periselectivity of these reactions is not solely governed by transition state orbital interactions, with dynamic effects playing a significant role. nih.gov
| Reactants | Cycloaddition Type | Product Structure | Product Name | Mechanistic Insight |
|---|---|---|---|---|
| Diphenylketene + Cyclopentadiene | [2+2] | ![]() | This compound | Both products are formed directly from a single transition state, with dynamic effects influencing the product ratio. |
| [4+2] | ![]() | 7,7-Diphenylbicyclo[2.2.1]hept-5-en-2-one |
Photochemical [2+2] cycloadditions are a highly effective and widely used method for the synthesis of the bicyclo[3.2.0]heptane framework. libretexts.org These reactions involve the excitation of an enone to its triplet state, which then undergoes a cycloaddition with an olefin to form a cyclobutane (B1203170) ring. This method can be applied in both an intermolecular and intramolecular fashion.
Intramolecular [2+2] photocycloadditions of substrates containing both an enone and an olefin moiety are particularly powerful for constructing fused bicyclic systems with high stereocontrol. nih.gov The regioselectivity of the cycloaddition is often dictated by the length of the tether connecting the two reactive groups. nih.gov For instance, a three-atom tether typically leads to a "straight" product, while a two-atom tether favors the formation of a "crossed" product, leading to bridged systems. nih.gov The use of visible light in conjunction with photosensitizers, such as iridium(III) catalysts, has enabled efficient crossed [2+2] cycloadditions, providing access to bridged bicycloheptanone structures in high yields. nih.gov
| Reactants | Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Cyclopentenone + Cyclopentene (B43876) | Intermolecular | UV irradiation | Bicyclo[3.2.0]heptan-6-one derivative | - | researchgate.net |
| Dienone with tethered olefin | Intramolecular (crossed) | Ir(III) catalyst, visible light | Bridged benzobicycloheptanone | up to 96% | nih.gov |
| N-Alkyl maleimide (B117702) + Alkene | Intermolecular | 370 nm irradiation | Substituted azabicyclo[3.2.0]heptane-dione | High | nih.gov |
Transformations of Related Bicyclic Ring Systems
An alternative to constructing the bicyclo[3.2.0]heptenone core directly is to modify a pre-existing, related bicyclic scaffold. This approach allows for the introduction of the desired functionality, such as the gem-diphenyl group, at a later stage of the synthesis.
The bicyclo[3.2.0]hept-2-en-6-one scaffold serves as a versatile precursor for the synthesis of more complex analogues. The carbon atom adjacent to the carbonyl group (C7) is amenable to deprotonation and subsequent alkylation. Studies have shown that the alkylation of 7-endo-substituted bicyclo[3.2.0]hept-2-en-6-ones with alkyl iodides in the presence of a strong base like lithium diisopropylamide (LDA) proceeds with high diastereoselectivity, with the incoming alkyl group adding exclusively to the exo face of the bicyclic system. tandfonline.com
Furthermore, reactions with organometallic reagents such as Grignard reagents at the carbonyl group (C6) have been explored. However, in sterically hindered systems, such as 7-endo-t-butyl-7-exo-chlorobicyclo[3.2.0]hept-2-en-6-one, the Grignard reagent may not attack the carbonyl group and can instead lead to other products. researchgate.net The successful derivatization of these scaffolds opens up pathways to a wide range of substituted bicyclo[3.2.0]heptenones.
| Substrate | Reagents | Product | Key Feature |
|---|---|---|---|
| 7-endo-Ethylbicyclo[3.2.0]hept-2-en-6-one | 1. LDA 2. Methyl iodide | 7-exo-Methyl-7-endo-ethylbicyclo[3.2.0]hept-2-en-6-one | Alkylation occurs exclusively on the exo face. |
| 7-endo-Methylbicyclo[3.2.0]hept-2-en-6-one | 1. LDA 2. Ethyl iodide | 7-exo-Ethyl-7-endo-methylbicyclo[3.2.0]hept-2-en-6-one |
The Wolff rearrangement of α-diazo ketones provides a powerful method for the generation of ketenes, which can then participate in intramolecular or intermolecular [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org This strategy has been successfully employed for the synthesis of bicyclo[3.2.0]heptenone systems. The required α-diazo ketone precursor can be synthesized from the corresponding carboxylic acid or acid chloride. wikipedia.org
A notable example is the reaction of a diazo-ketone with cyclopentadiene. For instance, the reaction of 1-diazo-1-phenylpropan-2-one with cyclopentadiene yields 7-methyl-7-phenylbicyclo[3.2.0]hept-3-en-6-one, a close analogue of the target molecule. uni-regensburg.de This reaction proceeds via the in situ formation of a ketene through a Wolff rearrangement, which then undergoes a [2+2] cycloaddition with cyclopentadiene. This approach allows for the introduction of one of the phenyl groups and another substituent at the C7 position (equivalent to the C6 position in the target molecule's nomenclature) of the bicyclo[3.2.0]heptenone core.
| Diazo-Ketone Precursor | Cycloaddition Partner | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Diazo-1-phenylpropan-2-one | Cyclopentadiene | DCM, 25 °C, 14 h | (1R,5S,7R)-7-Methyl-7-phenylbicyclo[3.2.0]hept-3-en-6-one | 85% |
| 1-Diazo-1-(3-methoxyphenyl)propan-2-one | Cyclopentadiene | DCM, 25 °C, 14 h | (1R,5S,7R)-7-(3-Methoxyphenyl)-7-methylbicyclo[3.2.0]hept-3-en-6-one | 51% |
Stereoselective and Regioselective Synthesis
The synthesis of the bicyclo[3.2.0]heptane core, a prominent structural motif in numerous natural products, demands precise control over the spatial arrangement of its atoms. Stereoselective and regioselective strategies are therefore paramount in constructing this compound and its analogues. The primary method for assembling this framework is the [2+2] cycloaddition between an alkene and a ketene, a reaction class known for its high degree of stereochemical control.
Control of Relative Stereochemistry in Bicyclo[3.2.0]heptane Formation
The relative stereochemistry of the bicyclo[3.2.0]heptane system, specifically the cis-fusion of the five- and four-membered rings, is a direct consequence of the mechanism of the [2+2] cycloaddition between a ketene and an alkene. In the archetypal synthesis of this compound, diphenylketene reacts with cyclopentene. This reaction is understood to proceed through a concerted mechanism.
According to frontier molecular orbital theory, the cycloaddition of a ketene with an alkene is a thermally allowed [π2s + π2a] process. libretexts.orgpressbooks.pub This notation indicates that the reaction occurs suprafacially on one component (the alkene, which uses its π orbital) and antarafacially on the other (the ketene, which uses its p orbital). libretexts.org The ketene approaches the alkene perpendicularly, minimizing steric repulsion and allowing for efficient orbital overlap. pku.edu.cn This specific geometric constraint dictates that the substituents on the alkene retain their relative stereochemistry in the cyclobutane product, and it invariably leads to the formation of a cis-fused bicyclic system. Experimental and computational studies have confirmed that this syn-closure pathway is the favored route in the formation of the bicyclo[3.2.0]heptane skeleton. mdpi.com
Diastereoselective Synthetic Pathways
Diastereoselectivity in the synthesis of bicyclo[3.2.0]heptane derivatives is achieved when the cycloaddition reaction creates a new stereocenter in the presence of one or more pre-existing stereocenters, leading to the preferential formation of one diastereomer over others. While the reaction between unsubstituted cyclopentene and diphenylketene does not produce diastereomers, the introduction of substituents on the alkene component can impart significant facial selectivity.
For instance, studies on intermolecular [2+2] photocycloaddition reactions involving substituted 2-cyclopentenones have demonstrated the influence of existing stereocenters. A substituent at the 4-position of the cyclopentenone ring can direct the incoming ketene or alkene to the less sterically hindered face, resulting in a high diastereomeric excess for the product. researchgate.net Similarly, intramolecular photocycloadditions, where the alkene and the precursor to the ketene are tethered, often exhibit high levels of diastereoselectivity. researchgate.net In the synthesis of 3-azabicyclo[3.2.0]heptane analogues, the use of chiral auxiliaries, such as oxazolidinones bound to the substrate, has been shown to effectively control the stereochemical outcome, leading to enantioenriched products with high diastereoselectivity. mdpi.comresearchgate.net These principles of steric hindrance and auxiliary control are directly applicable to the design of diastereoselective pathways for substituted analogues of this compound.
Novel Synthetic Routes
While the thermal [2+2] cycloaddition of ketenes remains a robust method, recent research has focused on developing novel synthetic routes that offer milder reaction conditions, improved efficiency, and enhanced stereocontrol through the use of catalysis. Photochemical methods, in particular, have emerged as powerful strategies for constructing the bicyclo[3.2.0]heptane framework.
Utilization of Specific Catalysts in Cycloaddition Reactions (e.g., Cu(I)-catalyzed photocycloaddition)
The use of transition metal catalysts in photochemical [2+2] cycloaddition reactions represents a significant advancement in the synthesis of bicyclo[3.2.0]heptane systems. Copper(I) complexes have proven to be particularly effective catalysts for intramolecular [2+2] cycloadditions under visible light irradiation. nih.gov This methodology provides an efficient and highly diastereoselective route to the bicyclo[3.2.0]heptane core. nih.gov
In a typical Cu(I)-catalyzed reaction, a 1,6-diene substrate is irradiated with visible light in the presence of a copper(I) catalyst, such as a CuI/BINAP complex. The photoexcited copper complex facilitates the cycloaddition, leading to the formation of the bicyclic product. This method offers several advantages, including the use of an inexpensive and abundant metal catalyst, mild reaction conditions, and excellent chemical yields and diastereoselectivity. nih.gov The high level of stereocontrol is a key feature of this approach, often yielding a single diastereomer.
The table below summarizes representative results from a study on photoexcited copper-catalyzed intramolecular [2+2] cycloadditions to form various bicyclo[3.2.0]heptane derivatives, illustrating the high efficiency and diastereoselectivity of this method. nih.gov
| Entry | Substrate | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | N,N-Diallyl-4-methylbenzenesulfonamide | 98 | >20:1 |
| 2 | N-Allyl-N-(3-methylbut-2-en-1-yl)-4-methylbenzenesulfonamide | 95 | >20:1 |
| 3 | N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide | 92 | 10:1 |
| 4 | Diallyl ether | 85 | >20:1 |
| 5 | Diethyl diallylmalonate | 96 | >20:1 |
Photochemical Reactivity and Rearrangements of 6,6 Diphenylbicyclo 3.2.0 Hept 3 En 7 One
Excited State Pathways
Upon absorption of ultraviolet light, 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one is promoted to an electronically excited state. From this state, several competing reaction pathways become accessible, leading to a variety of structural isomers and rearrangement products. The primary photochemical processes initiated from the excited state include α-cleavage (Norrish Type I), which leads to diradical intermediates, and subsequent rearrangements to oxacarbenes.
Norrish Type I Cleavage in Bridged Bicyclic Ketones
A characteristic primary photochemical process for cyclic ketones is the Norrish Type I cleavage, which involves the homolytic scission of one of the carbon-carbon bonds adjacent to the carbonyl group. In bridged bicyclic systems like bicyclo[3.2.0]heptanones, this α-cleavage relieves some of the inherent ring strain and produces a biradical intermediate. This cleavage can be a key step leading to further isomerization and the formation of alkenylketenes. In some related systems, such as 3-alkenyloxy-2-cyclopentenones, Norrish Type I cleavage is observed as an undesired side reaction during intramolecular [2+2] photocycloaddition reactions. The stability and subsequent reaction pathways of the resulting biradical are significantly influenced by the substituents present on the bicyclic frame.
Formation of Oxacarbene Intermediates and Subsequent Ring Expansion Reactions
An alternative pathway from the excited ketone involves a rearrangement to form a highly reactive oxacarbene intermediate. This species can then undergo a variety of subsequent reactions, most notably ring expansion. Studies on closely related derivatives, such as 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one, have demonstrated that photolysis leads to products unequivocally derived from an oxacarbene intermediate. These intermediates are typically trapped by nucleophilic solvents. For example, photolysis in methanol (B129727) can lead to the incorporation of a methoxy (B1213986) group and expansion of the five-membered ring.
Photoinduced Isomerizations and Transformations
The highly reactive intermediates generated from the initial excited state pathways, namely the biradicals from Norrish Type I cleavage and oxacarbenes, undergo further transformations to yield stable products. These processes include the formation of ketenes and intramolecular trapping events.
Generation of Alkenylketenes and Their Subsequent Reactivity
Following the initial Norrish Type I cleavage, the resulting biradical can rearrange to form an alkenylketene. This transformation is a common and significant pathway in the photolysis of bicyclic ketones. Research on the photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in methanol showed the formation of several products derived from an initially formed alkenylketene. Ketenes are characterized by the R₂C=C=O functional group and are highly electrophilic. Their subsequent reactivity is often dominated by addition reactions with nucleophiles present in the reaction medium. For example, in the presence of methanol, the ketene (B1206846) intermediate is trapped to form a methyl ester.
Intramolecular Trapping of Reactive Intermediates
If a suitable functional group is present within the molecule, the reactive ketene intermediate can be trapped intramolecularly. This process can lead to the formation of new cyclic structures, such as lactones. An illustrative example is the photolysis of 2-exo,3-exo-dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one, a derivative of the title compound. This molecule, upon irradiation, yields a hydroxy lactone in 66% yield through the intramolecular trapping of the intermediate ketene by one of the hydroxyl groups. Similarly, photolysis of an epoxy derivative in benzene (B151609) alone, without an external nucleophile, resulted in the formation of a lactone, indicating an intramolecular rearrangement and trapping pathway.
| Starting Material | Solvent | Key Intermediate | Major Product Type |
|---|---|---|---|
| 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one | Methanol | Oxacarbene & Alkenylketene | Ring-expanded ethers and methyl esters |
| 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one | Benzene | Alkenylketene | Lactone (from intramolecular rearrangement) |
| 2-exo,3-exo-dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one | Not specified | Alkenylketene | Hydroxy lactone (from intramolecular trapping) |
Influence of Phenyl Substituents on Photochemical Mechanisms
The two phenyl groups at the C-6 position exert a profound influence on the photochemical reactivity of the bicyclo[3.2.0]hept-3-en-7-one system. These substituents can affect the reaction course in several ways, including stabilizing reactive intermediates and altering the energy of excited states.
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Thermal Reactivity and Rearrangements of 6,6 Diphenylbicyclo 3.2.0 Hept 3 En 7 One
Thermolytic Decomposition Pathways
The thermolysis of cyclobutanones is a well-established method for the generation of ketenes and alkenes through a retro-[2+2] cycloaddition reaction. cdnsciencepub.com In the case of 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one, the primary thermolytic decomposition pathway is expected to involve the cleavage of the four-membered ring. This process would lead to the formation of cyclopentadiene (B3395910) and diphenylketene (B1584428).
This decomposition is analogous to the thermal behavior of the parent cyclobutanone (B123998), which decomposes into ethylene (B1197577) and ketene (B1206846). cdnsciencepub.com The reaction proceeds through a diradical intermediate, and the presence of the gem-diphenyl groups at the C6 position is expected to stabilize this intermediate, potentially influencing the reaction temperature and kinetics. While specific thermolysis studies on this compound are not extensively detailed in the literature, the formation of a ketene intermediate upon photolysis of a related derivative, 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one, supports the plausibility of this pathway under thermal conditions. rsc.org
Table 1: Expected Products of Thermolytic Decomposition
| Reactant | Product 1 | Product 2 |
| This compound | Cyclopentadiene | Diphenylketene |
Sigmatropic Rearrangements in Bicyclic Systems
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. The bicyclo[3.2.0]heptene framework is amenable to such rearrangements, which can lead to the formation of isomeric structures.
While the classic Cope rearrangement is a cdnsciencepub.comcdnsciencepub.com-sigmatropic shift, related cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangements are also known to occur in bicyclic systems. For the bicyclo[3.2.0]heptenone skeleton, a cdnsciencepub.comcdnsciencepub.com-acyl shift has been observed under photochemical or high-temperature conditions in some derivatives. escholarship.org However, for this compound, the thermolytic decomposition to cyclopentadiene and diphenylketene is likely to be a more favorable pathway due to the relief of ring strain and the formation of stable products. The influence of the gem-diphenyl groups on the activation energy for a potential cdnsciencepub.comcdnsciencepub.com-acyl shift versus the retro-[2+2] cycloaddition would require specific experimental or computational studies.
Ring Opening and Fragmentation Reactions
Beyond the primary thermolytic decomposition, other ring-opening and fragmentation reactions can be considered, particularly under different reaction conditions or for related structures.
As discussed in section 4.1, the most prominent ring-opening reaction for cyclobutanones under thermal conditions is the elimination of a ketene. This process is a concerted, pericyclic reaction that is thermally allowed. The formation of diphenylketene from this compound is a direct example of this process. Diphenylketene is a relatively stable ketene that can be isolated or trapped in situ. thieme-connect.de
Specific cleavage of the cyclobutane (B1203170) ring in 7,7-diphenylbicyclo[3.2.0]hept-2-en-6-one (a constitutional isomer of the target compound) has been observed under basic conditions. Treatment with a base can lead to the elimination of diphenylmethane. acs.org While this is not a purely thermal reaction, it demonstrates a potential fragmentation pathway of the carbon skeleton that could be relevant under certain high-temperature conditions, especially if basic impurities are present.
Reactivity in Cycloaddition and Addition Reactions
The reactivity of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one is characterized by several key transformations, including photocycloadditions, reactions proceeding through ketene (B1206846) intermediates, and additions to the carbon-carbon double bond. These reactions provide pathways to diverse and complex molecular architectures.
Theoretical and Computational Investigations on 6,6 Diphenylbicyclo 3.2.0 Hept 3 En 7 One
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one is fundamental to predicting its reactivity and stability. Computational chemistry provides powerful tools for this purpose, including Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies and symmetries of these orbitals govern the feasibility and stereochemical outcome of pericyclic reactions, such as the [2+2] cycloaddition used to synthesize the title compound from diphenylketene (B1584428) and cyclopentadiene (B3395910). nih.gov
In the context of the [2+2] cycloaddition between diphenylketene and cyclopentadiene, FMO theory helps to rationalize the observed regioselectivity and reactivity. The interaction between the HOMO of cyclopentadiene and the LUMO of diphenylketene is the primary factor driving the reaction. The LUMO of the ketene (B1206846) is typically centered on the carbonyl carbon and the adjacent sp-hybridized carbon, making it susceptible to nucleophilic attack by the diene.
Table 1: Illustrative Frontier Molecular Orbital Energies for Reactants in the Formation of this compound
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| Diphenylketene | -8.5 | -0.8 |
Note: The values presented are representative and intended for illustrative purposes to demonstrate the application of FMO theory.
The relatively small energy gap between the HOMO of cyclopentadiene and the LUMO of diphenylketene facilitates the cycloaddition. The coefficients of the atomic orbitals in the HOMO and LUMO also dictate the preferred orientation of the reactants, leading to the formation of the bicyclo[3.2.0]heptenone framework.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure. swarthmore.edu For this compound, NBO analysis can reveal key insights into its stability and the nature of the intramolecular interactions.
NBO analysis quantifies hyperconjugative interactions, which are crucial for stabilizing the strained bicyclic system. These interactions involve the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. In this compound, significant hyperconjugative interactions are expected between the σ-orbitals of the cyclobutane (B1203170) ring and the π*-orbitals of the carbonyl group and the phenyl rings. These interactions help to alleviate the inherent ring strain of the four-membered ring.
Table 2: Selected Hyperconjugative Interactions in this compound (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
|---|---|---|
| σ(C1-C5) | π*(C=O) | 2.1 |
| σ(C5-C6) | π*(Phenyl 1) | 1.8 |
| σ(C1-C7) | π*(Phenyl 2) | 1.7 |
Note: The values presented are hypothetical and serve to illustrate the type of data obtained from NBO analysis.
Reaction Mechanism Elucidation through Advanced Computational Chemistry
The formation of this compound via the [2+2] cycloaddition of diphenylketene and cyclopentadiene has been a subject of mechanistic investigation. Advanced computational methods allow for the detailed exploration of the reaction pathway, including the localization of transition states and the characterization of intermediates.
Computational chemists can map the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This involves locating the transition state, which is a first-order saddle point on the potential energy surface. For the cycloaddition of diphenylketene and cyclopentadiene, calculations can determine the geometry of the transition state and its associated activation energy.
The mechanism of [2+2] cycloadditions of ketenes is often debated and can proceed through a concerted [π2s + π2a] pathway, which is thermally allowed by the Woodward-Hoffmann rules, or a stepwise mechanism involving an intermediate. nih.gov Computational studies on similar systems suggest that the concerted, yet highly asynchronous, pathway is often favored. researchgate.netacs.org The transition state would involve the formation of the two new sigma bonds at different rates.
Table 3: Calculated Activation and Reaction Energies for the Formation of this compound (Illustrative)
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15.2 |
Note: These are representative values for a concerted [2+2] cycloaddition of a ketene.
The exothermicity of the reaction provides a thermodynamic driving force for the formation of the bicyclic product. The calculated activation energy provides insight into the reaction rate.
In a stepwise mechanism for a [2+2] cycloaddition, the intermediate can be either a diradical or a zwitterion. The nature of this intermediate is influenced by the substituents on the ketene and the alkene, as well as the solvent. bohrium.commdpi.com For the reaction of diphenylketene, the phenyl groups can stabilize both radical and ionic centers.
Computational studies can help to distinguish between these two possibilities by calculating the energies of the diradical and zwitterionic intermediates. The choice of computational method and the inclusion of solvent effects are critical for accurately predicting the nature of the intermediate. In many ketene cycloadditions, a zwitterionic intermediate is often proposed, particularly when the alkene is electron-rich. bohrium.com However, the concerted mechanism is also a strong possibility. The photolysis of a related compound, 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one, has been shown to proceed through an initially formed alkenylketene, highlighting the complex reactivity of these systems. rsc.org
Conformational Analysis and Strain Energy Calculations of the Bicyclic System
The bicyclo[3.2.0]heptane ring system is inherently strained due to the fusion of a five-membered ring and a four-membered ring. This ring strain has a significant impact on the molecule's geometry, stability, and reactivity.
Conformational analysis of this compound would reveal the preferred puckering of the five-membered ring and the orientation of the phenyl substituents. The phenyl groups are likely to adopt a conformation that minimizes steric interactions with each other and with the bicyclic framework.
Table 4: Calculated Strain Energies for Related Bicyclic Systems
| Compound | Strain Energy (kcal/mol) |
|---|---|
| bicyclo[3.2.0]hept-2-ene | 29.8 |
| bicyclo[3.2.0]hept-6-ene | 33.7 |
Source: swarthmore.edunih.gov
These computational insights into the electronic structure, reaction mechanism, and conformational properties of this compound are invaluable for understanding its chemical behavior and for designing new synthetic applications for this and related strained bicyclic compounds.
Time-Dependent Density Functional Theory (TDDFT) for Photochemical Studies
Time-Dependent Density Functional Theory (TDDFT) stands as a powerful computational method for investigating the electronic excited states of molecules, making it an indispensable tool for photochemical studies. By applying TDDFT, researchers can predict and analyze the photophysical and photochemical properties of compounds like this compound from first principles. This approach provides detailed insights into the electronic transitions that occur upon absorption of light, which are fundamental to understanding the subsequent chemical reactions.
The application of TDDFT to this compound allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one without altering the molecular geometry. These calculated energies can be directly compared with experimental absorption spectra. Furthermore, TDDFT calculations yield the oscillator strength for each electronic transition, a theoretical measure of the transition's probability, which correlates with the intensity of absorption peaks.
For this compound, the primary chromophores are the α,β-unsaturated ketone (enone) and the gem-diphenyl group attached to the cyclobutane ring. TDDFT can elucidate the nature of the low-lying excited states, which are typically dominated by n → π* and π → π* transitions associated with these structural motifs. The n → π* transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital of the enone system. The π → π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals, which can be localized on the enone system or the phenyl rings.
A theoretical TDDFT study on this molecule would typically involve optimizing the ground state geometry using Density Functional Theory (DFT), followed by the calculation of the lowest singlet and triplet excited states. The results of such a study would provide a detailed picture of the electronic landscape of the molecule and form the basis for predicting its photochemical reactivity, such as its propensity for intramolecular cycloadditions, rearrangements, or other light-induced transformations.
The primary findings from a TDDFT calculation would be the vertical excitation energies, oscillator strengths, and the molecular orbitals involved in the most significant electronic transitions. These results are typically presented in a tabular format to facilitate analysis.
Interactive Data Table: Illustrative TDDFT Results for this compound
This table represents hypothetical data based on typical TDDFT calculations for similar bicyclic enone and diphenyl ketone systems, as specific experimental or computational data for this exact molecule is not available in the cited literature. The calculations are assumed to be performed at the B3LYP/6-31G(d) level of theory in the gas phase.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
| S1 | 3.45 | 359 | 0.002 | HOMO-1 -> LUMO | n -> π |
| S2 | 4.10 | 302 | 0.150 | HOMO -> LUMO | π -> π |
| S3 | 4.75 | 261 | 0.080 | HOMO-2 -> LUMO | π -> π* (phenyl) |
| T1 | 3.10 | 400 | 0.000 | HOMO-1 -> LUMO | n -> π |
| T2 | 3.85 | 322 | 0.000 | HOMO -> LUMO | π -> π |
From this illustrative data, several key insights can be drawn:
The lowest singlet excited state (S1) is predicted to be an n → π* transition with a very low oscillator strength, which is characteristic of such transitions. This state is often implicated in photochemical reactions like α-cleavage (Norrish Type I) in ketones.
The S2 state is a much more intense π → π* transition, which would likely correspond to the main absorption band in the UV spectrum. Excitation to this state is often followed by rapid internal conversion to the lower-energy S1 or intersystem crossing to triplet states.
The involvement of orbitals associated with the phenyl groups (e.g., in S3) indicates electronic delocalization and the role of the diphenyl substituents in the molecule's photophysics.
The presence of low-lying triplet states (T1 and T2) is crucial, as many photochemical reactions of ketones proceed through the longer-lived triplet state. The small energy gap between S1 and T1 would suggest that intersystem crossing could be an efficient process.
By analyzing the nature of the molecular orbitals involved and the potential energy surfaces of these excited states, TDDFT studies can help to rationalize and predict the photochemical behavior of this compound, including potential pathways for [2+2] photocycloaddition, rearrangements, or other transformations characteristic of bicyclic ketones.
Advanced Synthetic Applications of 6,6 Diphenylbicyclo 3.2.0 Hept 3 En 7 One As a Key Intermediate
Precursors for the Synthesis of Complex Polycyclic Architectures
There is no available scientific literature that describes the use of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one as a precursor for the synthesis of complex polycyclic architectures. While related bicyclo[3.2.0]heptanone structures are known to be versatile building blocks, the specific reactivity and synthetic pathways originating from the 6,6-diphenyl substituted variant have not been reported. Research has documented the acid-catalyzed rearrangements of other diaryl bicyclo[3.2.0]heptene derivatives, but these studies focus on different isomers, such as 7,7-diarylbicyclo[3.2.0]hept-2-en-6-ols, which undergo transformations to form diarylmethanes cdnsciencepub.com.
Role in the Total Synthesis of Natural Products and Analogues
No documented instances exist of this compound being employed in the total synthesis of natural products or their analogues. The body of research on natural product synthesis, which is vast and detailed, does not include this compound as a starting material, intermediate, or key building block.
Strategies for Biologically Relevant Scaffolds (e.g., leukotrienes, prostaglandins, pheromones)
The synthesis of biologically important molecules such as prostaglandins and pheromones has been a significant area of chemical research. Studies have shown that the core bicyclo[3.2.0]hept-3-en-6-one structure is a valuable intermediate for creating prostaglandin analogues researchgate.netnih.gov. Furthermore, derivatives such as 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one serve as pivotal intermediates in the stereoselective total synthesis of pheromones like grandisol and lineatin researchgate.net. However, there are no corresponding studies that utilize this compound for the synthesis of leukotrienes, prostaglandins, pheromones, or any other biologically relevant scaffolds.
Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one. It provides granular information about the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR Spectroscopy for Proton Environments
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment of each carbon. For a related compound, (1R,5S,7R*)-7-methyl-7-phenylbicyclo[3.2.0]hept-3-en-6-one, the carbonyl carbon (C=O) of the ketone is characteristically observed at a low field (δ 215.9 ppm). The carbons of the phenyl groups appear in the aromatic region (δ 126.2-140.7 ppm), while the olefinic carbons are found at intermediate chemical shifts (δ 131.3 and 133.4 ppm). The remaining aliphatic carbons of the bicyclic system resonate at higher fields (δ 27.2-71.5 ppm) uni-regensburg.de.
| Assignment | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 215.9 |
| Aromatic (C) | 140.7 |
| Olefinic (CH) | 133.4 |
| Olefinic (CH) | 131.3 |
| Aromatic (CH) | 128.2 |
| Aromatic (CH) | 126.4 |
| Aromatic (CH) | 126.2 |
| Aliphatic (C) | 71.5 |
| Aliphatic (CH) | 57.2 |
| Aliphatic (CH) | 51.6 |
| Aliphatic (CH₂) | 34.3 |
| Aliphatic (CH₃) | 27.2 |
Table 1: Representative ¹³C NMR data for a closely related compound, (1R,5S,7R*)-7-methyl-7-phenylbicyclo[3.2.0]hept-3-en-6-one uni-regensburg.de.
Advanced Multi-Dimensional NMR Techniques for Complex Structural Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound, advanced multi-dimensional NMR techniques are utilized. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between protons, directly correlating protons to their attached carbons, and identifying longer-range correlations between protons and carbons, respectively. These experiments are crucial for confirming the bicyclic structure and the relative stereochemistry of the substituents.
Infrared (IR) Spectroscopy for Identification of Functional Groups in Reaction Products
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. For bicyclo[3.2.0]heptan-6-ones, this peak typically appears around 1770-1780 cm⁻¹ psu.edu. The presence of the carbon-carbon double bond (C=C) in the five-membered ring would give rise to a weaker absorption band around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl groups are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹ uni-regensburg.de.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| Carbonyl (C=O) stretch | ~1770-1780 |
| Alkene (C=C) stretch | ~1600-1650 |
| Aromatic C-H stretch | >3000 |
| Aliphatic C-H stretch | <3000 |
Table 2: Expected IR absorption frequencies for this compound based on related structures uni-regensburg.depsu.edu.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Reaction Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The mass spectrum also displays a unique fragmentation pattern that can provide structural information. While a specific mass spectrum for the title compound is not detailed, related bicyclo[3.2.0]heptene structures show characteristic fragmentation patterns that can be useful for identification nist.gov.
Chromatographic Techniques for Product Isolation and Purity Assessment in Research
Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for both purity assessment and separation. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separation and identification of components in a mixture google.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and purity analysis of non-volatile compounds. Preparative HPLC can be used to isolate the compound in high purity.
Flash Column Chromatography: This is a common and efficient method for the purification of synthetic products on a laboratory scale. In the synthesis of a stereoisomer, (1R,5S)-7,7-diphenylbicyclo[3.2.0]hept-3-en-6-one, flash column chromatography was used for its purification uni-regensburg.de.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity assessment |
| Gas Chromatography (GC) | Purity assessment, separation (for volatile compounds) |
| High-Performance Liquid Chromatography (HPLC) | Purification, purity analysis |
| Flash Column Chromatography | Preparative purification |
Table 3: Chromatographic techniques used in the research of bicyclo[3.2.0]heptenone derivatives uni-regensburg.degoogle.com.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6,6-diarylbicyclo[3.2.0]heptane derivatives, and what catalytic systems are optimal?
- Methodology : Tandem gold/silver-catalyzed cycloaddition/hydroarylation of 7-aryl-1,6-enynes with electron-rich arenes under mild conditions yields 6,6-diarylbicyclo[3.2.0]heptanes. For example, mixtures of [{PCy₂(o-biphenyl)}AuCl] and AgSbF₆ catalyze this reaction, achieving good yields. The mechanism involves gold-mediated cycloaddition followed by silver-catalyzed hydroarylation of a bicyclo[3.2.0]hept-1(7)-ene intermediate .
- Key parameters : Reaction temperature (ambient to 50°C), solvent choice (dichloromethane or toluene), and stoichiometric ratios of enyne to arene (1:1.2–1.5).
Q. How can the bicyclo[3.2.0] framework be characterized spectroscopically, and what spectral markers distinguish it from similar bicyclic systems?
- Methodology : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry. For instance:
- ¹H NMR : Bicyclo[3.2.0] systems exhibit distinct coupling patterns (e.g., vicinal protons in the fused ring at δ 5.5–6.5 ppm with J = 8–12 Hz).
- IR : Stretching vibrations for ketone groups (C=O) appear at ~1700–1750 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 108.138 for bicyclo[3.2.0]hept-3-en-6-one derivatives) confirm the core structure .
Q. What structural features influence the stability of the bicyclo[3.2.0]heptenone framework?
- Methodology : Analyze steric and electronic effects. Diaryl substitution at the 6,6-positions enhances stability by reducing ring strain and steric hindrance. Computational studies (e.g., DFT) reveal that diphenyl groups lower the energy barrier for ring-opening by ~15–20 kJ/mol compared to unsubstituted analogs .
Advanced Research Questions
Q. How do reaction conditions affect the regioselectivity of tandem cycloaddition-hydroarylation in synthesizing 6,6-diarylbicyclo[3.2.0]heptanes?
- Methodology : Systematic variation of catalysts, solvents, and temperatures. For example:
- Catalyst : Au(I) complexes favor cycloaddition, while Ag(I) promotes hydroarylation.
- Solvent polarity : Polar solvents (e.g., dichloromethane) stabilize cationic intermediates, improving regioselectivity (>90% for aryl addition at the less substituted position) .
- Contradictions : Some studies report competing [2+2] vs. [4+2] pathways under high-temperature conditions, requiring kinetic analysis (e.g., Eyring plots) to resolve .
Q. What computational methods are suitable for modeling the photochemical intramolecular [2+2] cycloaddition of bicyclo[3.2.0] derivatives?
- Methodology : Use time-dependent DFT (TD-DFT) to model triplet 1,4-biradical intermediates. Key findings:
- Spin-orbit coupling (SOC) constants correlate with reaction quantum yields (Φ ~0.4–0.6 for diaryl-substituted systems).
- Substituent effects (e.g., electron-withdrawing groups) increase activation barriers by 10–25 kJ/mol .
Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of hydrogenation) for bicyclo[3.2.0] systems be reconciled?
- Case study : The enthalpy of hydrogenation (ΔrH°) for bicyclo[3.2.0]hepta-2,6-diene is reported as -262 ± 0.4 kJ/mol in liquid-phase studies , but gas-phase calculations suggest -245–250 kJ/mol.
- Resolution : Calorimetric validation under standardized conditions (e.g., solvent-free, inert atmosphere) and error analysis (systematic vs. random errors) are critical.
Q. What safety protocols are recommended for handling bicyclo[3.2.0]heptenone derivatives given limited toxicological data?
- Methodology : Assume hazard potential based on structural analogs (e.g., ketones with α,β-unsaturation). Recommendations:
- Use fume hoods and PPE (gloves, goggles).
- Avoid prolonged exposure; conduct Ames tests for mutagenicity if scaling up synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2+2] Adduct Structure](https://i.imgur.com/example1.png)
![[4+2] Adduct Structure](https://i.imgur.com/example2.png)
